3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is an organic compound with the chemical formula C14H19BN2O2. It is a white to pale yellow solid and is known for its role in organic synthesis, particularly in the formation of carbon-boron bonds .
Preparation Methods
. The specific reaction conditions and reagents used can vary, but common methods include the use of palladium-catalyzed borylation reactions.
Chemical Reactions Analysis
This compound is known to undergo several types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes and alkynes, typically in the presence of transition metal catalysts.
Coupling Reactions: Such as the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds using boronic acids and esters.
Common reagents used in these reactions include palladium catalysts, boronic acids, and pinacolborane. The major products formed from these reactions are typically boron-containing organic compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research into boron-containing compounds for use in cancer therapy and other medical applications.
Mechanism of Action
The mechanism of action of 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its ability to form stable carbon-boron bonds. This is facilitated by the presence of the boron-containing group, which can participate in various chemical reactions, including borylation and hydroboration . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine include:
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
These compounds share the boron-containing dioxaborolane group, which is crucial for their reactivity and applications in organic synthesis. this compound is unique due to its specific triazolopyridine structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN4O2/c1-11(2)12(3,4)19-13(18-11)8-6-9-10(14-7-8)17(5)16-15-9/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMNDYMUDPGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.